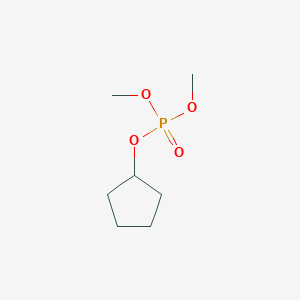
Cyclopentyl dimethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyl dimethyl phosphate is an organophosphorus compound characterized by a cyclopentyl ring bonded to a phosphate group with two methyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopentyl dimethyl phosphate can be synthesized through several methods. One common approach involves the reaction of cyclopentanol with dimethyl phosphorochloridate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Cyclopentyl dimethyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form cyclopentanol and dimethyl phosphate.
Oxidation: It can be oxidized to form cyclopentyl phosphate derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out under acidic or basic conditions.
Oxidation: Often involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Requires nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Cyclopentanol and dimethyl phosphate.
Oxidation: Cyclopentyl phosphate derivatives.
Substitution: Various substituted cyclopentyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclopentyl dimethyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as a prodrug for delivering active phosphate compounds.
Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.
Mecanismo De Acción
The mechanism of action of cyclopentyl dimethyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Cyclopentyl dimethyl phosphate can be compared with other similar organophosphorus compounds, such as:
- Cyclopentyl methyl phosphate
- Dimethyl phosphate
- Cyclopentyl ethyl phosphate
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its cyclopentyl ring provides steric hindrance, affecting its interaction with other molecules and its overall stability.
By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Propiedades
Número CAS |
138764-42-8 |
|---|---|
Fórmula molecular |
C7H15O4P |
Peso molecular |
194.17 g/mol |
Nombre IUPAC |
cyclopentyl dimethyl phosphate |
InChI |
InChI=1S/C7H15O4P/c1-9-12(8,10-2)11-7-5-3-4-6-7/h7H,3-6H2,1-2H3 |
Clave InChI |
FNQMZPFUKKIVFX-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(OC)OC1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


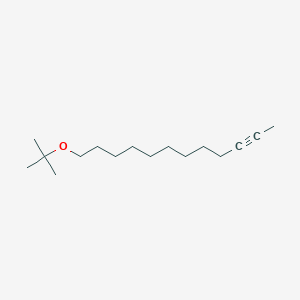
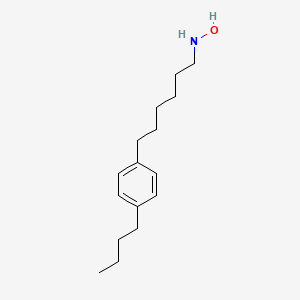
phosphanium perchlorate](/img/structure/B14263295.png)
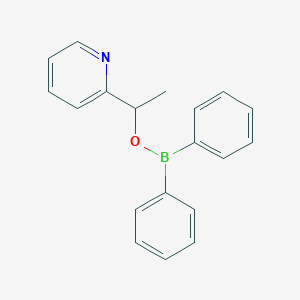
![3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene](/img/structure/B14263299.png)

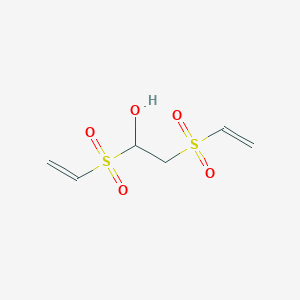
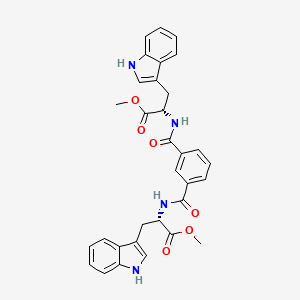
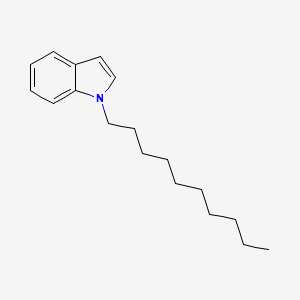
![4-{1-[4-(1-Phenylethyl)phenyl]ethyl}phenol](/img/structure/B14263313.png)
![(2Z)-4-Anilino-2-[(4-chlorophenyl)imino]naphthalen-1(2H)-one](/img/structure/B14263325.png)
![tert-butyl (4S)-4-[(R)-hydroxy-[(2R)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14263342.png)
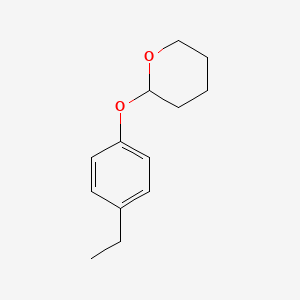
![4,4'-[Naphthalene-1,5-diylbis(oxy)]dibenzonitrile](/img/structure/B14263350.png)
